molecular formula C12H17N3O4 B6136659 1-(2-pyridinylmethyl)piperazine oxalate

1-(2-pyridinylmethyl)piperazine oxalate

Cat. No. B6136659
M. Wt: 267.28 g/mol
InChI Key: PFAQBMHHMBZUCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-pyridinylmethyl)piperazine oxalate, also known as PMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PMP is a piperazine derivative that has a pyridine ring attached to its nitrogen atom, making it a unique molecule with distinctive properties.

Mechanism of Action

The exact mechanism of action of 1-(2-pyridinylmethyl)piperazine oxalate is not fully understood, but it is believed to act as a partial agonist at the 5-HT1A receptor and as an antagonist at the α2-adrenergic receptor. 1-(2-pyridinylmethyl)piperazine oxalate has also been shown to inhibit the release of pro-inflammatory cytokines, which contributes to its anti-inflammatory properties.
Biochemical and Physiological Effects
1-(2-pyridinylmethyl)piperazine oxalate has been shown to have a range of biochemical and physiological effects, including reducing pain and inflammation, increasing serotonin levels, and decreasing anxiety. 1-(2-pyridinylmethyl)piperazine oxalate has also been shown to have a low toxicity profile, making it a relatively safe compound for use in laboratory experiments.

Advantages and Limitations for Lab Experiments

The use of 1-(2-pyridinylmethyl)piperazine oxalate in laboratory experiments has several advantages, including its ease of synthesis, low toxicity profile, and well-defined mechanism of action. However, the use of 1-(2-pyridinylmethyl)piperazine oxalate also has some limitations, including its limited solubility in water and the need for specialized equipment for imaging studies.

Future Directions

There are several future directions for the study of 1-(2-pyridinylmethyl)piperazine oxalate, including further exploration of its potential therapeutic applications, optimization of its synthesis method, and development of new imaging techniques for its use as a radioligand. Additionally, the study of 1-(2-pyridinylmethyl)piperazine oxalate could provide valuable insights into the mechanisms of pain and inflammation, as well as the role of serotonin in various physiological processes.
Conclusion
In conclusion, 1-(2-pyridinylmethyl)piperazine oxalate is a promising chemical compound with potential therapeutic applications in various fields of medicine. Its ease of synthesis, low toxicity profile, and well-defined mechanism of action make it an attractive compound for use in laboratory experiments. Further research on 1-(2-pyridinylmethyl)piperazine oxalate could lead to the development of new treatments for various diseases and disorders, as well as a better understanding of the mechanisms underlying pain and inflammation.

Synthesis Methods

The synthesis of 1-(2-pyridinylmethyl)piperazine oxalate involves the reaction between 1-(2-chloroethyl)piperazine and pyridine-2-carbaldehyde in the presence of a suitable solvent and a base. The resulting product is then purified by recrystallization to obtain the oxalate salt of 1-(2-pyridinylmethyl)piperazine oxalate. The synthesis of 1-(2-pyridinylmethyl)piperazine oxalate is a relatively simple process that can be carried out in a laboratory setting with ease.

Scientific Research Applications

1-(2-pyridinylmethyl)piperazine oxalate has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to possess anti-inflammatory, analgesic, and anxiolytic properties, making it a promising candidate for the treatment of various diseases and disorders. 1-(2-pyridinylmethyl)piperazine oxalate has also been studied for its potential use as a radioligand for imaging studies, as it has a high affinity for certain receptors in the brain.

properties

IUPAC Name

oxalic acid;1-(pyridin-2-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.C2H2O4/c1-2-4-12-10(3-1)9-13-7-5-11-6-8-13;3-1(4)2(5)6/h1-4,11H,5-9H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFAQBMHHMBZUCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=CC=N2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 45595363

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.